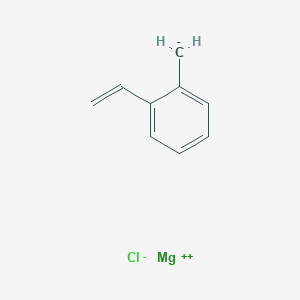
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 2-ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-ethenylphenyl)methanide typically involves the reaction of magnesium with 2-ethenylphenyl halides under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to stabilize the intermediate products. The general reaction can be represented as follows:
Mg+2-ethenylphenyl halide→Magnesium chloride (2-ethenylphenyl)methanide
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where magnesium metal reacts with 2-ethenylphenyl halides in the presence of THF. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride (2-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The 2-ethenylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of magnesium oxide and substituted phenyl compounds.
Reduction: Formation of hydrocarbons and magnesium halides.
Substitution: Formation of halogenated phenyl compounds and magnesium halides.
Scientific Research Applications
Magnesium chloride (2-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium chloride (2-ethenylphenyl)methanide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The 2-ethenylphenyl group can undergo electrophilic aromatic substitution, while the magnesium center can coordinate with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Magnesium chloride (2-methoxyphenyl)methanide
- Magnesium chloride (2-methylphenyl)methanide
- Magnesium chloride (2-vinylphenyl)methanide
Uniqueness
Magnesium chloride (2-ethenylphenyl)methanide is unique due to the presence of the 2-ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis.
Properties
CAS No. |
114627-07-5 |
|---|---|
Molecular Formula |
C9H9ClMg |
Molecular Weight |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
CFSNQDMPTKMOIX-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1C=C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


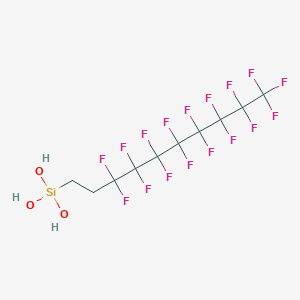
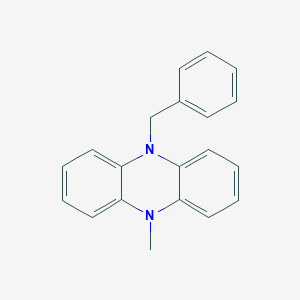
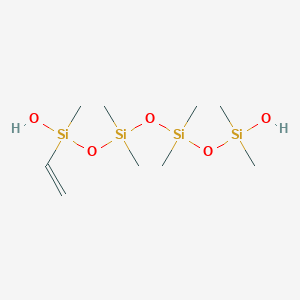
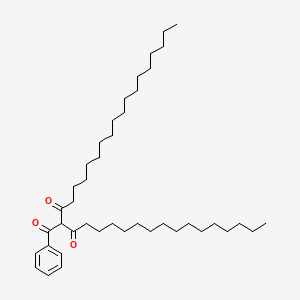
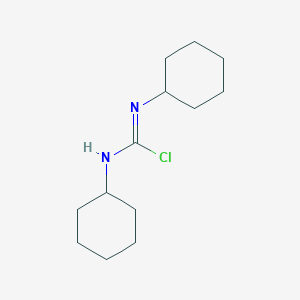
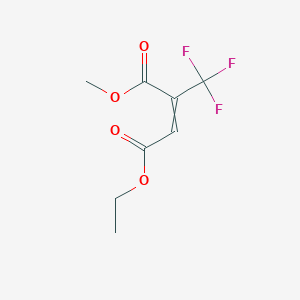
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
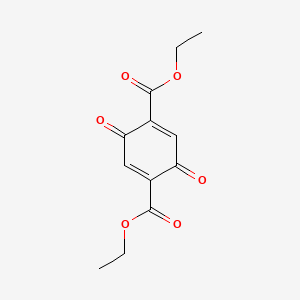
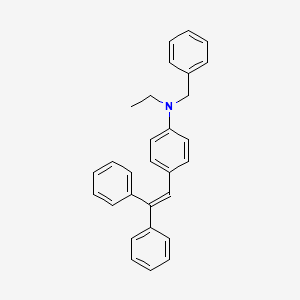

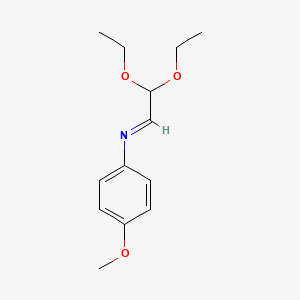
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
